

Commercial Suppliers and Technical Guide for 6-Hydroxychlorzoxazone-d2

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Compound of Interest		
Compound Name:	6-Hydroxy chlorzoxazone-d2	
Cat. No.:	B585203	Get Quote

For researchers, scientists, and drug development professionals, 6-Hydroxychlorzoxazone-d2 serves as a critical internal standard for the accurate quantification of 6-hydroxychlorzoxazone, the primary metabolite of the muscle relaxant chlorzoxazone. This deuterated analog is essential for pharmacokinetic and metabolic studies, particularly those investigating the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. This guide provides an in-depth overview of commercial suppliers, technical data, metabolic pathways, and analytical methodologies related to 6-Hydroxychlorzoxazone-d2.

Commercial Availability

Several reputable suppliers offer 6-Hydroxychlorzoxazone-d2 for research purposes. The table below summarizes key information from various vendors to facilitate comparison and procurement.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additiona I Notes
Veeprho	6-Hydroxy Chlorzoxaz one-D2	N/A	C7H2D2CIN O3	187.58	High Purity	Offered as a stable isotope-labeled compound for mass spectromet ry and liquid chromatogr aphy.[1]
Santa Cruz Biotechnol ogy	6-Hydroxy chlorzoxaz one-d2	1432065- 00-3	C7H2D2CIN O3	187.58	Not specified	Labeled analogue of 6- Hydroxy Chlorzoxaz one, a major metabolite of chlorzoxaz one formed by CYP2E1. [2]
Pharmaffili ates	6-Hydroxy Chlorzoxaz one-d2	1432065- 00-3	C7H2D2CIN O3	187.58	Not specified	Labeled analogue for research application s.[3]



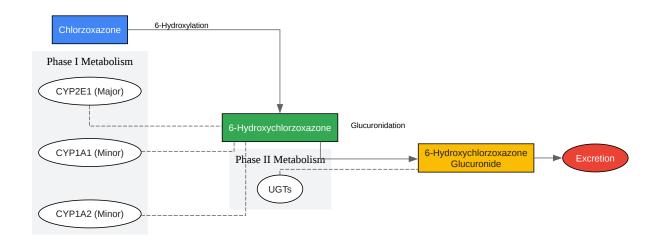
Simson Pharma Limited	6-Hydroxy Chlorzoxaz one-D2- 15N	N/A	C7H2D2Cl ¹⁵ NO3	188.57	High Quality	Also offer other related labeled compound s.[4]
PI & PI Biotech Inc.	6-Hydroxy Chlorzoxaz one-d2	1432065- 00-3	C7H2D2CIN O3	Not specified	Not specified	For scientific research only.[5]

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to its major active metabolite, 6-hydroxychlorzoxazone. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess CYP2E1 activity in vivo and in vitro.[6] While CYP2E1 is the principal enzyme, studies have shown that CYP1A1 and CYP1A2 can also contribute to this 6-hydroxylation reaction, although to a lesser extent.[7][8][9]

Following its formation, 6-hydroxychlorzoxazone undergoes further metabolism, primarily through glucuronidation, to form 6-hydroxychlorzoxazone glucuronide, which is then excreted. [10] The use of 6-Hydroxychlorzoxazone-d2 as an internal standard allows for the precise measurement of the formation of 6-hydroxychlorzoxazone, thereby providing an accurate assessment of CYP2E1 metabolic activity.





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Metabolic pathway of Chlorzoxazone.

Experimental Protocols: Quantification of 6-Hydroxychlorzoxazone

The accurate quantification of 6-hydroxychlorzoxazone in biological matrices such as plasma or serum is crucial for pharmacokinetic and metabolic phenotyping studies. The use of a deuterated internal standard like 6-Hydroxychlorzoxazone-d2 is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. Below is a generalized experimental protocol based on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Sample Preparation (Plasma/Serum)

- Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To a 100 μ L aliquot of the sample, add a known amount of 6-Hydroxychlorzoxazone-d2 solution (internal standard).
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to the sample to precipitate proteins.

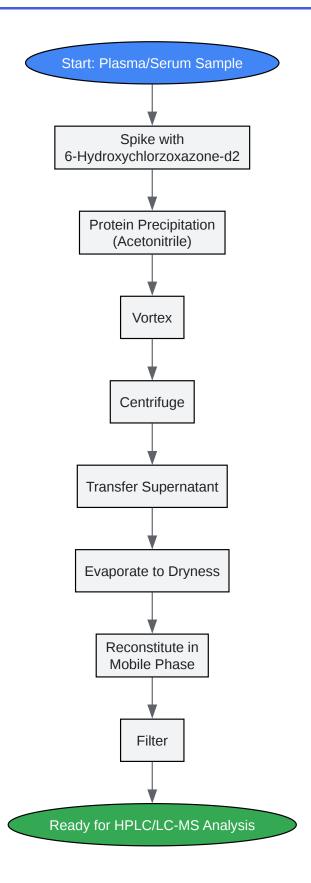






- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.





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Workflow for plasma/serum sample preparation.



HPLC-UV Method

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid in water (e.g., 30:70 v/v).[11]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection: UV detection at 287 nm.[11]
- Quantification: The concentration of 6-hydroxychlorzoxazone is determined by comparing the
 peak area ratio of the analyte to the internal standard (6-Hydroxychlorzoxazone-d2) against
 a calibration curve prepared in the same biological matrix.

LC-MS/MS Method

For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred.

- Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate compatible with the MS interface.
- Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used.
- Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Specific precursor-to-product ion transitions for both 6hydroxychlorzoxazone and 6-Hydroxychlorzoxazone-d2 are monitored for quantification. For example, for chlorzoxazone, a transition of m/z 168.0 → 132.1 has been reported.[12]
- Data Analysis: The peak area ratio of the analyte to the deuterated internal standard is used for quantification against a calibration curve. The use of a stable isotope-labeled internal standard is crucial for accurate results in LC-MS/MS analysis.[13][14]

Conclusion



6-Hydroxychlorzoxazone-d2 is an indispensable tool for researchers studying drug metabolism and pharmacokinetics, particularly for phenotyping CYP2E1 activity. The commercial availability from several suppliers provides options for sourcing this critical reagent. The provided metabolic pathway information and a generalized analytical protocol offer a solid foundation for designing and conducting experiments. For specific applications, optimization of the sample preparation and analytical conditions is recommended to achieve the desired sensitivity and accuracy.

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